[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate
Description
[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate: is a complex organic compound that features both an oxadiazole and a triazole ring
Properties
IUPAC Name |
[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O3/c1-4(14)15-3-5-2-9-12-13(5)7-6(8)10-16-11-7/h2H,3H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIYURFOJUTWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=NN1C2=NON=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring followed by the construction of the triazole ring. The final step involves the acetylation of the resulting compound to form the acetate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings to form different structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving the oxadiazole or triazole rings.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]methyl acetate
- [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl benzoate
Comparison: Compared to similar compounds, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate is unique due to its specific substitution pattern and the presence of the acetate group. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 246.23 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- An oxadiazole ring , which often contributes to biological activity through metal ion coordination.
- A triazole moiety , known for its role in various pharmacological applications.
- An acetate group , which may influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and triazole rings can form stable complexes with metal ions, potentially leading to:
- Enzyme inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
- Cellular disruption : It can interfere with cellular processes, such as signaling pathways or metabolic functions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:
| Compound | Target Microorganisms | Activity |
|---|---|---|
| 1a | Staphylococcus aureus | Moderate |
| 1b | Enterococcus faecalis | High |
| 1c | Bacillus cereus | Low |
In a study examining various triazole derivatives, it was found that compounds similar to the target compound showed varying degrees of activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various triazole derivatives found that certain modifications to the oxadiazole structure enhanced antimicrobial activity. For instance, the introduction of specific functional groups increased potency against Staphylococcus aureus and Escherichia coli .
Study 2: In Vitro Testing
Another research effort investigated the in vitro effects of the compound on cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer cell types by disrupting mitochondrial function and activating caspase pathways .
Q & A
Q. What are the optimal synthetic routes for [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of amino-oxadiazole precursors with triazole intermediates. Key steps include:
- Cyclocondensation : Reacting 4-amino-1,2,5-oxadiazole derivatives with propargyl acetate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
- Esterification : Introducing the methyl acetate group via nucleophilic substitution or esterification under acidic conditions .
Optimization Strategies : - Temperature : Maintain 80–100°C during cyclocondensation to balance reaction rate and side-product formation .
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Catalysts : Copper(I) iodide (5 mol%) for CuAAC improves regioselectivity .
Table 1 : Synthetic Parameters from Related Studies
| Step | Precursors | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | Nitrile derivatives + hydroxylamine | Reflux in ethanol, 12 h | 60–70 | |
| Triazole cycloaddition | Azide + alkyne | CuI, DMF, 80°C, 6 h | 75–85 | |
| Esterification | Triazole-OH + methyl chloroacetate | K₂CO₃, acetone, RT, 24 h | 65–75 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the oxadiazole (C=N-O) and triazole (N-CH₂-OAc) moieties. Key peaks include:
- ¹H: δ 2.1 ppm (acetate methyl), δ 5.2 ppm (triazole-CH₂-O) .
- ¹³C: δ 170 ppm (ester carbonyl), δ 155–160 ppm (oxadiazole C=N) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~280–300) .
Advanced Research Questions
Q. How can crystallographic data refinement tools like SHELXL improve the structural analysis of this compound?
- Methodological Answer : SHELXL refines X-ray diffraction data to resolve bond angles, torsional strains, and hydrogen-bonding networks:
- Grid Map Calculation : Auto-generates electron density maps for accurate atomic positioning .
- Twinned Data Handling : Resolves ambiguities in crystal symmetry (e.g., pseudo-merohedral twinning) via the BASF parameter .
Case Study : A related triazole-oxadiazole derivative showed improved R-factor (from 0.12 to 0.08) after SHELXL refinement, clarifying steric clashes between the oxadiazole and acetate groups .
Q. What molecular docking strategies (e.g., AutoDock Vina) are suitable for studying its interactions with biological targets like viral proteases?
- Methodological Answer : AutoDock Vina predicts binding modes using a hybrid scoring function:
- Receptor Preparation : Extract the target protein (e.g., SARS-CoV-2 Mpro) from PDB (6LU7), remove water, add polar hydrogens .
- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges via AM1-BCC .
- Grid Setup : Focus on the active site (coordinates x=10.5, y=12.3, z=14.2) with 25 ų box size .
Output Analysis : Cluster docking poses by RMSD (≤2 Å) and prioritize those with hydrogen bonds to His41/Cys145 (key catalytic residues) .
Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?
- Methodological Answer :
- Step 1 : Verify synthetic reproducibility by replicating conditions (e.g., catalyst purity, inert atmosphere) .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks caused by rotamers or tautomers .
- Step 3 : Cross-validate with X-ray crystallography (if crystals are obtainable) or DFT-optimized molecular geometry .
Example : Discrepancies in ¹H NMR δ 5.2–5.5 ppm regions were resolved via X-ray data showing conformational flexibility of the triazole-CH₂-OAc group .
Q. What role do DFT calculations play in understanding the electronic properties and reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level:
- Reactivity Prediction : Identifies nucleophilic sites (e.g., oxadiazole N-atoms with high Fukui indices) for electrophilic substitution .
- Mechanistic Insights : Models transition states for ester hydrolysis, showing a 25 kcal/mol activation barrier under basic conditions .
Table 2 : DFT-Calculated Properties of Related Compounds
| Property | Value (kcal/mol) | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2–4.5 | |
| Hydrolysis ΔG‡ | 25.3 | |
| Hydrogen bond energy | -8.7 (with H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
